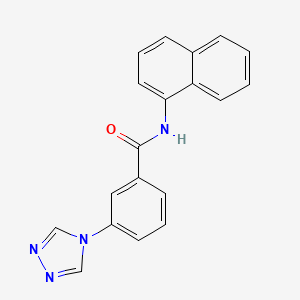![molecular formula C19H23NO2 B5315044 N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)
N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is commonly known as Etomidate or Amidate and is used as an intravenous anesthetic agent. Etomidate has a unique chemical structure that allows it to bind to specific receptors in the brain, leading to its anesthetic effects.
Mechanism of Action
Etomidate works by binding to specific receptors in the brain, known as GABA-A receptors. These receptors are responsible for inhibiting the activity of neurons in the brain, leading to its anesthetic effects. Etomidate enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and subsequent anesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects, including sedation, amnesia, and muscle relaxation. It also has minimal effects on the cardiovascular system, making it a preferred choice for patients who are at risk of cardiovascular instability.
Advantages and Limitations for Lab Experiments
Etomidate has several advantages for lab experiments, including its rapid onset of action and short duration of action. It also has minimal effects on the cardiovascular system, making it a preferred choice for experiments involving cardiovascular measurements. However, Etomidate has limitations, including its potential to cause adrenal suppression, which can lead to prolonged recovery times and increased risk of infection.
Future Directions
There are several future directions for the study of Etomidate, including its potential use in the treatment of status epilepticus. Additionally, further research is needed to better understand the mechanism of action of Etomidate and its effects on the cardiovascular system. Finally, the development of new analogs of Etomidate with improved pharmacological properties could lead to the development of more effective anesthetic agents.
Synthesis Methods
Etomidate is synthesized by reacting 2-phenyl-2-propanol with ethyl iodide to form 2-ethylphenyl-2-propanol. This intermediate is then reacted with 4-ethoxybenzyl chloride to form N-[1-(4-ethoxyphenyl)ethyl]-2-phenyl-2-propanol. Finally, this compound is reacted with acetic anhydride to form N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide, also known as Etomidate.
Scientific Research Applications
Etomidate has been extensively studied in the scientific community due to its potential applications in the field of medicine. It is commonly used as an intravenous anesthetic agent in surgical procedures, particularly in patients who are at risk of cardiovascular instability. Etomidate has also been studied for its potential use in the treatment of status epilepticus, a condition characterized by prolonged seizures.
properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-22-18-11-9-16(10-12-18)15(3)20-19(21)13-17-8-6-5-7-14(17)2/h5-12,15H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNGUVAFSSYRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone](/img/structure/B5314967.png)
![N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5314969.png)
![7-(3-chlorophenyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315004.png)
![4-methoxybenzyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B5315009.png)
![1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone](/img/structure/B5315012.png)
![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315019.png)
![4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5315022.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)
![7-[(2-methoxy-3-pyridinyl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5315028.png)

![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)
![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)